molecular formula C19H23N3O3S B2978015 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 626222-42-2

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2978015
CAS No.: 626222-42-2
M. Wt: 373.47
InChI Key: XQRUMSVLGSCGTB-UHFFFAOYSA-N
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Description

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a sulfanyl group, as well as a piperidin-1-yl ethanone moiety

Scientific Research Applications

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

This compound acts as an inhibitor of nSMase2, which is a major regulator in at least one of several independent routes of extracellular vesicle biogenesis . Extracellular vesicles are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The sulfanyl group is introduced via a nucleophilic substitution reaction, and the piperidin-1-yl ethanone moiety is attached through an amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-16-8-6-14(12-17(16)25-2)15-7-9-18(21-20-15)26-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUMSVLGSCGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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